![molecular formula C10H11NO2S B2777580 [(4-Ethylphenyl)sulfonyl]acetonitrile CAS No. 393802-35-2](/img/structure/B2777580.png)

[(4-Ethylphenyl)sulfonyl]acetonitrile

- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.

- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.

Descripción general

Descripción

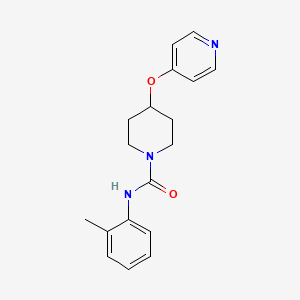

[(4-Ethylphenyl)sulfonyl]acetonitrile is likely a derivative of acetonitrile, a common organic solvent . It likely contains an ethylphenylsulfonyl group attached to the acetonitrile molecule .

Molecular Structure Analysis

The molecular structure of [(4-Ethylphenyl)sulfonyl]acetonitrile would likely consist of a sulfonyl group (SO2) attached to a 4-ethylphenyl group and an acetonitrile group (CH2CN) .Chemical Reactions Analysis

As a nitrile and a sulfonyl compound, [(4-Ethylphenyl)sulfonyl]acetonitrile could participate in a variety of chemical reactions. Nitriles can undergo hydrolysis, reduction, and other reactions to form carboxylic acids, amines, and other products . Sulfonyl groups can act as leaving groups in substitution reactions or be reduced to sulfides .Physical And Chemical Properties Analysis

The physical and chemical properties of [(4-Ethylphenyl)sulfonyl]acetonitrile would depend on its molecular structure. Based on its structure, it would likely be a solid at room temperature . Its exact melting point, boiling point, and other properties would need to be determined experimentally.Aplicaciones Científicas De Investigación

- Applications :

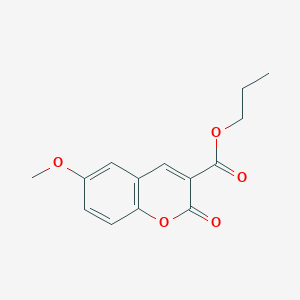

- Electrochemical Conversions : Due to its good conductivity and eco-friendly features, acetonitrile is a powerful tool for electrochemical conversions. It enables the production of nitrogen-containing compounds and nitrile-containing compounds .

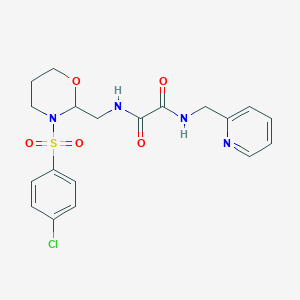

- Poly(ethersulfone ketone)s : The synthesis of poly(ethersulfone ketone)s involves electrophilic substitution using 4,4’-bis(1-naphthoxy)diphenylsulfone, which includes [(4-Ethylphenyl)sulfonyl]acetonitrile as a monomer .

- Soluble Epoxide Hydrolase (sEH) Inhibition : Researchers have synthesized sulfonyl urea derivatives, including [(4-Ethylphenyl)sulfonyl]acetonitrile, as potential sEH inhibitors. These compounds help maintain endogenous epoxyeicosatrienoic acids (EETs) levels, leading to inflammation and pain reduction .

Organic Synthesis and Cyanomethylation

Polymer Chemistry

Therapeutic Potential

Mecanismo De Acción

Safety and Hazards

Direcciones Futuras

Propiedades

IUPAC Name |

2-(4-ethylphenyl)sulfonylacetonitrile |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C10H11NO2S/c1-2-9-3-5-10(6-4-9)14(12,13)8-7-11/h3-6H,2,8H2,1H3 |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

MKSUXLKQMXCBIS-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCC1=CC=C(C=C1)S(=O)(=O)CC#N |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C10H11NO2S |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

209.27 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

![4-butyl-3-{[2-(4-methylpiperidin-1-yl)-2-oxoethyl]thio}-4H-1,2,4-benzothiadiazine 1,1-dioxide](/img/structure/B2777499.png)

![5-Methyl-7-[3-[2-(trifluoromethyl)pyridin-4-yl]oxyazetidin-1-yl]pyrazolo[1,5-a]pyrimidine](/img/structure/B2777500.png)

![1,8-Dihydropyrazolo[3,4-b]indole-3-carboxylic acid](/img/structure/B2777504.png)

![8-(2-Chlorophenyl)-5-[(2-fluorophenyl)methyl]-1-methylpurino[8,9-c][1,2,4]triazole-2,4-dione](/img/structure/B2777505.png)

![1-phenyl-N-(p-tolyl)-3,4-dihydropyrrolo[1,2-a]pyrazine-2(1H)-carbothioamide](/img/structure/B2777506.png)

![3-(4-(4-Bromophenyl)thiazol-2-yl)-4,5,6,7-tetrahydrobenzo[b]thiophen-2-amine](/img/structure/B2777510.png)

![4-([1,2,4]triazolo[4,3-b]pyridazin-6-yl)-N-(thiophen-2-yl)piperazine-1-carboxamide](/img/structure/B2777512.png)

![N-{2-hydroxy-2-[4-(thiophen-3-yl)phenyl]ethyl}-1H-indole-2-carboxamide](/img/structure/B2777515.png)

![N-(2-chlorophenyl)-4-(4-fluorophenyl)-6,7-dihydro-3H-imidazo[4,5-c]pyridine-5(4H)-carbothioamide](/img/structure/B2777518.png)

![2-(4-Chlorophenyl)-1-[4-(pyrimidin-2-yloxymethyl)piperidin-1-yl]ethanone](/img/structure/B2777519.png)